molecular formula C11H10N4O2 B13101429 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

Cat. No.: B13101429
M. Wt: 230.22 g/mol
InChI Key: RXBVIYFYRNTSRW-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole (CAS No: 1445792-50-6) is a heterocyclic compound featuring a fused pyrrolo-triazole core with a 4-nitrophenyl substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research . The nitro group enhances reactivity in reduction and substitution reactions, while the rigid bicyclic framework offers stability and potential for further functionalization . Its well-defined molecular architecture is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules . The compound's purity and structural specificity make it suitable for precise synthetic modifications and mechanistic studies . Fused triazole heterocycles, like this one, are recognized as key pharmacophores in drug discovery due to their ability to participate in hydrogen bonding and dipolar interactions with biological targets . Researchers utilize such scaffolds in the synthesis of complex polyheterocyclic systems, which are often explored as potent enzyme inhibitors, including EGFR targeting anti-cancer agents, and for other therapeutic activities . Product Specifications: CAS Number: 1445792-50-6 Molecular Formula: C 11 H 10 N 4 O 2 Molecular Weight: 230.22 g/mol This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

3-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole

InChI

InChI=1S/C11H10N4O2/c16-15(17)9-5-3-8(4-6-9)11-10-2-1-7-14(10)13-12-11/h3-6H,1-2,7H2

InChI Key

RXBVIYFYRNTSRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization-Based Methods

The most common strategy involves cyclization reactions that form the fused triazole-pyrrole system. These methods typically start from precursors containing azide and alkyne functionalities or equivalent reactive groups that can undergo intramolecular cyclization.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach is widely used to construct 1,2,3-triazole rings efficiently under mild conditions. The reaction between an alkyne-functionalized pyrrole derivative and a 4-nitrophenyl azide yields the triazole ring fused to the pyrrole core.

  • Condensation of Diamino-Triazoles with Dicarbonyl Compounds: Analogous to methods used for related fused triazole systems, condensation of 4,5-diamino-1,2,3-triazole derivatives with 1,2-dicarbonyl compounds forms the fused triazole ring system. This approach was demonstrated in the synthesis of various 1,2,3-triazole-fused heterocycles, providing a route to pyrrolo-triazoles by selecting appropriate dicarbonyl precursors.

Hydrazine-Mediated Cyclizations

Hydrazine hydrate treatment of triazole dicarbonyl intermediates can induce cyclization to form fused triazolo-pyrrole systems. The diacylhydrazide intermediates generated are cyclized thermally or under acidic conditions to yield the fused heterocycle with high yields and purity.

Specific Preparation Method for 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C]triazole

Stepwise Synthesis Outline

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Preparation of 4-nitrophenyl azide From 4-nitroaniline via diazotization and azide substitution Formation of azide precursor for cycloaddition
2 Alkyne functionalization of pyrrole derivative Introduction of terminal alkyne group on pyrrole ring Prepares alkyne partner for CuAAC
3 Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Cu(I) catalyst, mild solvent (e.g., t-BuOH/H2O), room temp Formation of 1,2,3-triazole ring fused to pyrrole
4 Cyclization and ring closure Thermal or acid-promoted conditions if needed Completion of fused pyrrolo-triazole system
5 Purification and characterization Chromatography, recrystallization Isolation of pure 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C]triazole

Reaction Conditions and Yields

  • Copper-catalyzed azide-alkyne cycloaddition typically proceeds at room temperature or slightly elevated temperatures (25–60 °C) with Cu(I) salts such as CuSO4/sodium ascorbate or CuI as catalysts.
  • Solvent systems of tert-butanol/water or ethanol/water mixtures are common to ensure solubility and reaction efficiency.
  • Yields for the cycloaddition step often range from 70% to 90%, depending on the purity of starting materials and reaction optimization.
  • Subsequent cyclization steps, if required, are conducted under reflux or acidic conditions and yield the fused heterocycle in 75–85% yield.

Comparative Data Table of Pyrrolo-Triazole Synthesis Parameters

Parameter Typical Conditions Remarks
Azide precursor 4-Nitrophenyl azide from diazotization Requires careful handling due to azide safety
Alkyne partner Pyrrole derivative with terminal alkyne Synthesized via standard functionalization
Catalyst Cu(I) salts (CuSO4/sodium ascorbate or CuI) Enables regioselective 1,4-disubstituted triazole formation
Solvent t-BuOH/H2O, EtOH/H2O mixtures Balances solubility and reaction rate
Temperature 25–60 °C Mild conditions prevent decomposition
Reaction time 2–24 hours Dependent on substrate reactivity
Yield 70–90% (cycloaddition), 75–85% (cyclization) High efficiency with optimized protocols

Research Findings and Optimization Notes

  • The position of the nitro group on the phenyl ring (para in this case) influences the electronic properties and reactivity during cyclization, often facilitating better yields compared to ortho-substituted analogs due to reduced steric hindrance.
  • The copper-catalyzed azide-alkyne cycloaddition is the most reliable and widely used method for constructing the triazole ring in this fused system, favored for its mild conditions and high regioselectivity.
  • Alternative methods involving condensation of triazole diamines with dicarbonyl compounds or hydrazine-mediated cyclizations are less common for this specific compound but provide useful routes for related heterocycles.
  • Purification typically involves chromatographic techniques followed by recrystallization to achieve high purity necessary for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with triazole rings have been extensively studied for their biological activities. Specifically, 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has shown potential in the following areas:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The nitrophenyl group may enhance these effects by interacting with bacterial cell membranes or inhibiting key enzymes.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The triazole moiety is known for its ability to inhibit various cancer-related pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity in vitro and in vivo. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Material Science Applications

The unique chemical structure of 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole also lends itself to applications in material science:

  • Polymer Chemistry : This compound can serve as a building block for synthesizing new polymeric materials with enhanced thermal stability and mechanical properties.
  • Dyes and Pigments : Its vibrant color properties make it a candidate for use in dyes and pigments for textiles and coatings.

Agricultural Chemistry Applications

In agricultural chemistry, the potential applications of this compound include:

  • Pesticides : Due to its biological activity profile, 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole may be developed into novel pesticides targeting specific pathogens or pests.
  • Fungicides : The compound's antifungal properties could be harnessed to create effective fungicides for crop protection.

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that compounds similar to 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments showed that treatment with 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole led to increased apoptosis rates in human cancer cell lines compared to controls. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrrolo[1,2-c][1,2,3]triazole core is versatile, with substituents significantly altering physicochemical and functional properties. Key analogs include:

Compound Substituent(s) Physical State Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 4-Nitrophenyl Not reported Not reported Characteristic NO₂ stretching (IR: ~1520, 1350 cm⁻¹)
(4-Chlorophenyl)-analog (2i) 4-Chlorophenyl White crystals 142.8–142.9 Cl substituent: C-Cl stretch (IR: ~750 cm⁻¹); NMR: δ 7.4–7.6 (aromatic H)
(2,4-Dichlorophenyl)-analog (2j) 2,4-Dichlorophenyl White crystals 176.8–170.0 Dual Cl substituents: NMR: δ 7.3–7.8 (split aromatic peaks)
(3,4-Dimethoxyphenyl)-analog (2g) 3,4-Dimethoxyphenyl White solid Not reported OCH₃ groups: δ 3.8–3.9 (OCH₃); IR: ~1250 cm⁻¹ (C-O)
(3,4,5-Trimethoxyphenyl)-analog (2h) 3,4,5-Trimethoxyphenyl White solid Not reported Enhanced OCH₃ signals: δ 3.7–3.9 (multiple)
Brominated analog (CID 164185783) 3-Bromo Not reported Not reported Br substituent: Molecular ion (HRMS: m/z 196.97)

Key Observations :

  • Electron-withdrawing groups (NO₂, Cl): Increase melting points and polarizability compared to electron-donating groups (OCH₃) .
  • Nitro group : Enhances density and thermal stability, critical for energetic materials .

Reactivity and Acid-Base Properties

  • pKa Modulation : The nitro group lowers the pKa of the triazole ring (pKa ~3–4) compared to unsubstituted triazoles (pKa ~9–10), enhancing solubility in polar solvents and reactivity in electrophilic substitutions .
  • Synthetic Flexibility : Chloro and bromo analogs undergo nucleophilic substitution (e.g., coupling reactions in drug synthesis ), while methoxy derivatives are prone to demethylation under acidic conditions .

Spectral and Analytical Data

  • NMR Shifts : The nitro group deshields adjacent protons, causing downfield shifts (e.g., aromatic H: δ 8.0–8.5) vs. δ 7.3–7.6 for chlorophenyl analogs .
  • Mass Spectrometry: HRMS confirms molecular ions (e.g., [M+H]+ at m/z 546.2 for a patent compound ), with nitro derivatives showing distinct fragmentation patterns due to NO₂ loss.

Biological Activity

3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound characterized by a unique fused ring system that includes a pyrrole and a triazole ring with a nitrophenyl substituent. This compound belongs to the class of 1,2,3-triazoles, which are well-known for their diverse biological activities and applications in medicinal chemistry. The structure contributes to its potential in various therapeutic areas.

  • Molecular Formula : C11H10N4O2
  • Molecular Weight : 230.22 g/mol
  • IUPAC Name : 3-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole
  • Structure : The compound features a nitro group at the para position of the phenyl ring and is fused with a triazole structure.

Biological Activities

Research indicates that compounds containing triazole rings exhibit a wide range of biological activities. The specific activities of 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole include:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. For instance, derivatives of similar triazole structures have shown promising results against various cancer cell lines (e.g., HCT116) with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Activity : Triazole derivatives are often evaluated for their antimicrobial potential. Although specific data for this compound is limited, related compounds have demonstrated efficacy against bacterial and fungal strains .
  • Mechanism of Action : The biological activity of 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole may involve interactions with molecular targets through hydrogen bonding and other interactions facilitated by the triazole ring. Such interactions can enhance solubility and bioavailability .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole with structurally similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial ActivityNotes
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazoleStructurePotential (IC50 data needed)Limited data availableUnique fused ring structure
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepineStructureIC50 = 5.19 µM on HCT116Active against Gram-positive bacteriaSimilar triazole framework
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehydeStructureModerate activity reportedActive against several bacterial strainsUsed in synthesis of derivatives

Case Studies and Research Findings

Several studies have explored the biological activities of triazole-containing compounds:

  • Anticancer Studies : A study demonstrated that a derivative of the triazole class exhibited significant anticancer effects on multiple cell lines (e.g., MCF-7 and A549), with mechanisms involving apoptosis induction through reactive oxygen species (ROS) generation and mitochondrial pathway activation .
  • Antimicrobial Evaluation : Research on related triazoles indicated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, specific findings for 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole are still emerging and require further investigation to establish its efficacy in this area .

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